molecular formula C17H18ClIN4 B13993049 1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride CAS No. 81728-23-6

1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride

Cat. No.: B13993049
CAS No.: 81728-23-6
M. Wt: 440.7 g/mol
InChI Key: UYSUCLQPARRDOA-UHFFFAOYSA-N
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Description

1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride is a complex organic compound that features a fluorene moiety substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride typically involves multiple steps, including nucleophilic substitution, Friedel-Crafts acylation, and condensation reactions. The fluorene moiety can be functionalized at various positions to introduce the desired substituents.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the fluorene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluorenone derivatives, while reduction reactions may produce fluorene derivatives with reduced functional groups.

Scientific Research Applications

1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorene moiety can interact with aromatic residues in proteins, while the guanidine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride is unique due to the presence of both the iodine-substituted fluorene moiety and the guanidine group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

81728-23-6

Molecular Formula

C17H18ClIN4

Molecular Weight

440.7 g/mol

IUPAC Name

1-[1-(7-iodo-9H-fluoren-2-yl)ethylideneamino]-2-methylguanidine;hydrochloride

InChI

InChI=1S/C17H17IN4.ClH/c1-10(21-22-17(19)20-2)11-3-5-15-12(7-11)8-13-9-14(18)4-6-16(13)15;/h3-7,9H,8H2,1-2H3,(H3,19,20,22);1H

InChI Key

UYSUCLQPARRDOA-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=NC)N)C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)I.Cl

Origin of Product

United States

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